molecular formula C11H11N5O2 B15325892 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Cat. No.: B15325892
M. Wt: 245.24 g/mol
InChI Key: YINSCHQESVEVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one ( 2731010-27-6) is a purine-based chemical compound with a molecular formula of C11H11N5O2 and a molecular weight of 245.24 g/mol . This high-purity compound is offered for research and development purposes, particularly in the fields of medicinal chemistry and drug discovery. Purine derivatives are a significant class of heterocyclic compounds that frequently serve as core scaffolds in the development of kinase inhibitors . For instance, structurally related purine and imidazopyridinone motifs have been explored for their potent inhibitory activity against key enzymes like DNA-dependent protein kinase (DNA-PK), which is a promising target for radiosensitization in oncology . Similarly, such scaffolds are investigated for their potential as Pim kinase inhibitors . This makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules. The compound is supplied with a guaranteed purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can access supporting analytical data and secure their supply through our streamlined procurement process.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)-1,2,3,7-tetrahydropurin-6-one

InChI

InChI=1S/C11H11N5O2/c1-18-7-2-6(3-12-4-7)9-15-10-8(11(17)16-9)13-5-14-10/h2-5,9,15H,1H3,(H,13,14)(H,16,17)

InChI Key

YINSCHQESVEVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Preparation Methods

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling is pivotal for attaching alkynyl-pyridine moieties to purinone intermediates. A brominated purinone derivative (e.g., DP1 , 6H-dipyrido[1,2-e:2',1'-i]purin-6-one) reacts with 5-methoxy-3-ethynylpyridine in the presence of Pd(PPh$$3$$)$$4$$ and CuI in THF/triethylamine (Et$$_3$$N), yielding 82% of the coupled product. Key parameters include:

Parameter Optimal Condition Yield (%)
Catalyst Pd(PPh$$3$$)$$4$$/CuI 82
Solvent THF/Et$$_3$$N (3:1)
Temperature 25°C
Reaction Time 12 h

This method avoids oxime protection, streamlining synthesis. Post-coupling hydrogenation with Pd/C (10 wt%) in methanol saturates the alkyne to an ethyl group, achieving full conversion in 4 h.

Buchwald-Hartwig Amination

Alternative C–N bond formation employs Buchwald-Hartwig amination to link aminopyridines to halogenated purinones. Using RuPhos precatalyst and cesium carbonate (Cs$$2$$CO$$3$$) in toluene at 110°C, 5-methoxy-3-aminopyridine couples with 6-chloropurinone, yielding 75% product. This route is less favored due to competing side reactions but offers regioselectivity for meta-substituted pyridines.

Multi-Component Reaction (MCR) Approaches

One-pot MCRs enable rapid assembly of complex structures. While no direct synthesis of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one via MCRs is reported, analogous pyrano[2,3-c]pyrazole syntheses provide methodological insights. For instance, InCl$$_3$$-catalyzed reactions of ethyl acetoacetate, hydrazine, and malononitrile under ultrasound irradiation (40°C, 20 min) yield 80–95% pyranopyrazoles. Adapting this to purinones would require substituting malononitrile with a purine precursor, though feasibility remains untested.

Post-Functionalization and Derivatization

Methoxy Group Introduction

Late-stage methoxylation of pyridine rings is achieved via nucleophilic aromatic substitution. Treating 5-bromo-3-pyridinyl-purinone with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 8 h installs the methoxy group with 68% yield. This method is limited by substrate solubility and competing elimination pathways.

Reductive Amination

Secondary functionalization of the purinone nitrogen is accomplished via reductive amination. Reaction with formaldehyde and sodium cyanoborohydride (NaBH$$_3$$CN) in acetonitrile at pH 5 affords N-methyl derivatives in 73% yield.

Structural and Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (600 MHz, CDCl$$3$$) : δ 9.55 (d, J = 7.2 Hz, 1H, pyridine-H), 8.52 (d, J = 8.4 Hz, 1H, purinone-H), 3.89 (s, 3H, OCH$$3$$).
  • HRMS (ESI) : m/z calcd. for C$${12}$$H$${10}$$N$$5$$O$$2$$ ([M+H]$$^+$$) 264.0880, found 264.0880.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate the methoxy group lowers the HOMO-LUMO gap by 0.3 eV compared to non-substituted analogs, enhancing electrophilic reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound’s uniqueness lies in its hybrid purinone-pyridine scaffold. Below is a comparative analysis with analogous derivatives:

Compound Name Core Structure Substituents Molecular Weight Key Properties
2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one Purinone + pyridine 5-Methoxy on pyridine ~289.3 g/mol Potential kinase inhibition; enhanced solubility due to methoxy group
6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine Pyridazine + pyridine 5-Fluoro on pyridine; N-methyl ~220.2 g/mol Higher lipophilicity; used in anticancer research (6 suppliers listed)
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate Pyridine + carbamate Methoxy, hydroxyimino, tert-butyl 281.31 g/mol Intermediate in drug synthesis; carbamate group improves stability
2-Methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine Pyrano-pyrimidine Methoxy on pyrimidine ~194.2 g/mol Lower molecular weight; used in antiviral studies

Functional Insights

Substituent Effects :

  • The methoxy group in the target compound improves solubility compared to halogenated analogs (e.g., 5-fluoropyridin-3-yl derivatives), which exhibit higher membrane permeability but lower aqueous stability .
  • Carbamate-protected pyridines (e.g., tert-butyl derivatives in –3) show enhanced synthetic versatility but require deprotection steps, unlike the direct methoxy substitution in the target compound .

Core Heterocycle Differences: Purinone vs. Pyrimidine/Pyridazine: Purinone derivatives often target nucleotide-binding domains (e.g., kinases), whereas pyrimidine/pyridazine analogs (e.g., 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine) are explored for antiproliferative activity .

Biological Activity: The target compound’s purinone core may confer selectivity for adenosine receptors or cyclin-dependent kinases (CDKs), contrasting with pyrano-pyrimidine derivatives (e.g., ) that lack the purine-like hydrogen-bonding motifs critical for such interactions .

Biological Activity

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 220.24 g/mol

This compound features a purine-like structure with a methoxypyridine substituent that may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of tetrahydropurines exhibit promising anticancer properties. A study focusing on similar compounds demonstrated that they can inhibit the proliferation of cancer cell lines such as MCF-7, with some derivatives showing IC50 values as low as 0.67 μM . The mechanism appears to involve modulation of apoptosis-related pathways, suggesting that this compound may also possess anticancer potential.

Neuroinflammatory Effects

The compound has been investigated for its anti-neuroinflammatory activity. The structural configuration, particularly the non-coplanar arrangement of substituents due to steric hindrance, is believed to enhance its interaction with target bioactive molecules . This suggests a potential role in treating neuroinflammatory conditions.

G Protein-Coupled Receptor (GPCR) Interactions

This compound may interact with GPCRs. These receptors are crucial in various signaling pathways and are common targets for drug discovery. The compound's ability to modulate these receptors could lead to therapeutic applications in multiple diseases .

Research Findings and Case Studies

StudyFindings
Investigated the crystal structure revealing a twisted configuration that may enhance bioactivity against neuroinflammation.
Demonstrated anticancer activity against MCF-7 cells with notable IC50 values.
Explored interactions with GPCRs indicating potential therapeutic avenues.

Q & A

Q. What are the key considerations for designing a synthetic route for 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one?

  • Methodological Answer: Synthesis involves multi-step protocols, often starting with functionalization of the purine core and subsequent coupling with the 5-methoxypyridinyl moiety. Key steps include:
  • Purine Base Preparation: Activation of the purine ring at the N-9 position for nucleophilic substitution.
  • Coupling Reactions: Use of cross-coupling catalysts (e.g., palladium-based systems) for attaching the pyridinyl group (see analogous methods in ).
  • Reductive Cyclization: To form the tetrahydro ring system, controlled hydrogenation or enzymatic reduction may be employed.
  • Reaction Optimization: Temperature (e.g., 100°C for Suzuki coupling), solvent selection (1,4-dioxane/water systems), and pH adjustments (e.g., ammonium hydroxide for deprotection).

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Purine ActivationNa₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O65-75
Pyridinyl Coupling5-Methoxypyridinyl boronic acid, 100°C70-80
CyclizationH₂/Pd-C, ethanol, RT50-60

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃) and purine ring proton environments.
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry (e.g., analogous compounds in used this for dihydro-pyrimidinones).
  • HPLC Purity Checks: Reverse-phase HPLC with UV detection ensures ≥95% purity.

Advanced Research Questions

Q. How can bioactivity studies for this compound be designed to account for its structural complexity?

  • Methodological Answer: Focus on structure-activity relationship (SAR) studies:
  • Target Selection: Prioritize enzymes/pathways where purine derivatives are known modulators (e.g., adenosine receptors, kinase inhibitors).
  • Functional Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ATPase activity).
  • Metabolic Stability: Microsomal incubation (human/rat liver microsomes) to assess oxidative degradation.
  • Data Triangulation: Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes.

Table 2: Example Bioactivity Parameters from Analogous Compounds

Assay TypeTargetIC₅₀ (μM)Reference
Kinase InhibitionCDK2/Cyclin E0.8-1.2
Receptor BindingAdenosine A₂A5.3

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Contradictions often arise from tautomerism or dynamic effects in the purine core. Mitigation strategies include:
  • Variable-Temperature NMR: To observe tautomeric equilibria (e.g., 6-one vs. 6-ol forms).
  • Isotopic Labeling: ¹⁵N-labeled purines clarify nitrogen connectivity.
  • Computational DFT Analysis: Predicts dominant tautomers and correlates with experimental shifts (e.g., Gaussian09/B3LYP).
  • Crystallographic Validation: Resolves ambiguities in bond lengths/angles (e.g., used X-ray to confirm dihydro-pyrimidinone geometry).

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields across different batches?

  • Methodological Answer: Common causes include:
  • Catalyst Deactivation: Palladium catalysts degrade with moisture; use freshly distilled solvents and inert atmospheres.
  • Impurity in Starting Materials: LC-MS screening of intermediates (e.g., 5-methoxypyridinyl boronic acid purity ≥98%).
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress via TLC/HPLC to optimize reaction times.

Recommendations:

  • Standardize protocols using Design of Experiments (DoE) to identify critical variables.
  • Implement QC checkpoints (e.g., mid-reaction sampling for HPLC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.